Fluoromethyl-N,N-diethyltamoxifen

Description

Molecular Structure and Stereochemical Configuration

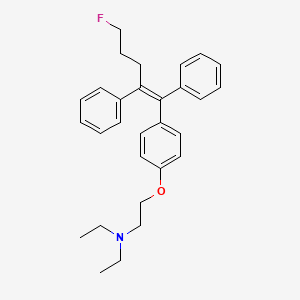

Fluoromethyl-N,N-diethyltamoxifen retains the core triphenylethylene scaffold of tamoxifen but features critical modifications: a fluoromethyl group replaces the methyl group on the nitrogen atom, and the dimethylamino side chain is substituted with diethylamino groups. The molecular structure is defined by the formula $$ \text{C}{26}\text{H}{30}\text{FNO} $$, derived from tamoxifen’s base structure ($$ \text{C}{26}\text{H}{29}\text{NO} $$) through the addition of a fluorine atom and ethyl groups.

The compound exhibits cis-trans isomerism due to the ethylene bond in its triphenylethylene backbone. The trans-isomer demonstrates superior binding affinity to estrogen receptors, with studies indicating a 30-fold increase compared to tamoxifen. This stereochemical preference arises from the spatial alignment of the fluoromethyl and diethylamino groups, which optimizes interactions with the receptor’s hydrophobic pocket. Nuclear Overhauser effect (NOE) spectroscopy confirms that the trans configuration places the fluoromethyl group in a conformation that minimizes steric hindrance while maximizing van der Waals interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core scaffold | Triphenylethylene |

| Nitrogen substitution | Fluoromethyl (-CH$$2$$F) and diethylamino (-N(CH$$2$$CH$$3$$)$$2$$) groups |

| Isomerism | Cis-trans configuration at ethylene bond |

| Molecular formula | $$ \text{C}{26}\text{H}{30}\text{FNO} $$ |

Properties

CAS No. |

133157-88-7 |

|---|---|

Molecular Formula |

C29H34FNO |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-5-fluoro-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |

InChI |

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28- |

InChI Key |

OQKDZUODTBKRRW-ZIADKAODSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCCF)\C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl-N,N-diethyltamoxifen involves the fluorination of tamoxifen analogues. The reaction typically involves the use of fluoroiodomethane and visible light-mediated radical fluoromethylation . The process is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl-N,N-diethyltamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and oxides, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Therapeutics

Fluoromethyl-N,N-diethyltamoxifen exhibits significant potential as an anticancer therapeutic agent. Research has shown that halogenated analogues of tamoxifen, including this compound, have enhanced binding affinities for estrogen receptors compared to tamoxifen itself. Specifically, the inhibition affinity constants for this compound were reported as 2500 nM for the cis isomer and 500 nM for the trans isomer, indicating a much higher potency than tamoxifen's 15,000 nM .

Table 1: Binding Affinities of Tamoxifen Analogues

| Compound | Cis Isomer (nM) | Trans Isomer (nM) |

|---|---|---|

| Tamoxifen | 15,000 | N/A |

| This compound | 2,500 | 500 |

| Iodomethyl-N,N-diethyltamoxifen | 1,500 | 1,000 |

This enhanced affinity suggests that this compound could be more effective in inhibiting the growth of estrogen receptor-positive tumors, making it a promising candidate for further development in cancer therapies .

Diagnostic Imaging

This compound's high affinity for estrogen receptors also makes it suitable for use in diagnostic imaging techniques such as positron emission tomography (PET) and single photon emission computed tomography (SPECT). The compound can be radiolabeled to create imaging agents that allow for the visualization of estrogen receptor-rich tissues in vivo. This capability is particularly useful in diagnosing and monitoring estrogen receptor-positive cancers .

Case Study: Imaging Estrogen Receptors

In a study involving human MCF7 breast tumor cells, this compound demonstrated effective inhibition of tumor growth at concentrations lower than those required for tamoxifen. The study concluded that both fluoromethyl and iodomethyl analogues could serve as valuable diagnostic tools to predict the response of tumors to anti-estrogen therapies .

Molecular Stability and Efficacy

One of the advantages of this compound over traditional tamoxifen is its improved molecular stability due to halogen substitution on the aliphatic chain rather than the aromatic ring. This structural modification enhances its pharmacokinetic properties and reduces the likelihood of metabolic degradation, allowing for prolonged therapeutic effects .

Mechanism of Action

Fluoromethyl-N,N-diethyltamoxifen exerts its effects by binding to estrogen receptors in the body. The fluoromethyl group enhances its binding affinity, making it more effective in modulating estrogen receptor activity . The compound interacts with the estrogen receptor’s ligand-binding domain, leading to conformational changes that affect gene transcription and cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- Tamoxifen : The parent compound, used as a baseline for comparison.

- Iodomethyl-N,N-Diethyltamoxifen : Features an iodomethyl substitution instead of fluoromethyl.

- Unmodified Tamoxifen Impurities: Structural variants like 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine (Impurity A) and others, which highlight the importance of side-chain modifications .

Receptor Binding Affinity

Binding affinity (Ki values) to estrogen receptors:

| Compound | cis Isomer (nM) | trans Isomer (nM) |

|---|---|---|

| Tamoxifen | 15,000 | 15,000 |

| Fluoromethyl-N,N-Diethyltamoxifen | 2,500 | 500 |

| Iodomethyl-N,N-Diethyltamoxifen | 1,500 | 1,000 |

Key Findings :

- The trans isomer of this compound demonstrates a 30-fold higher affinity than tamoxifen, attributed to optimized halogen interactions with the receptor’s hydrophobic pocket .

- Iodine substitution reduces affinity compared to fluorine but remains superior to tamoxifen, suggesting steric or electronic effects influence binding .

Antiproliferative Activity (MCF7 Cell Growth Inhibition)

| Compound | cis IC50 (µM) | trans IC50 (µM) |

|---|---|---|

| Tamoxifen | 11.0 | 11.0 |

| This compound | 4.5 | 11.8 |

| Iodomethyl-N,N-Diethyltamoxifen | 2.4 | 6.3 |

Key Findings :

Diagnostic and Pharmacokinetic Profiles

- This compound : Radiolabeled with fluorine-18 (18F), it is investigated for PET imaging of ER-positive tumors. Its trans isomer’s high affinity and rapid clearance (via renal and hepatic pathways) make it suitable for in vivo imaging .

- Iodomethyl-N,N-Diethyltamoxifen : Labeled with iodine-123 (123I), it is used in single-photon emission computed tomography (SPECT). Studies in humans show prolonged circulation (up to 24 hours post-injection) and significant hepatic uptake, necessitating thyroid blockade to reduce off-target effects .

Metabolic Stability and Impurities

- Fluorinated analogues exhibit slower metabolic degradation compared to iodinated ones, as fluorine’s electronegativity stabilizes the molecule against oxidative enzymes .

- Impurities in tamoxifen synthesis (e.g., phenoxy-ethylamine variants) underscore the criticality of precise halogen placement for maintaining therapeutic efficacy .

Q & A

Basic Questions

Q. How can researchers efficiently locate peer-reviewed literature on Fluoromethyl-N,N-diethyltamoxifen?

- Methodological Answer : Use its CAS Registry Number (if available) to bypass ambiguities in chemical nomenclature. For databases like SciFinder or Reaxys, CAS numbers ensure precise retrieval of synthesis pathways, physicochemical properties, and toxicity data. In generic databases (e.g., Web of Science), combine structural descriptors (e.g., "fluoromethyl," "diethyltamoxifen") with Boolean operators. Link Google Scholar to institutional libraries to access full texts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Fluorinated compounds often require stringent safety measures due to potential toxicity. Use PPE (gloves, lab coats, goggles) and work in a fume hood. Store waste separately in labeled containers for professional disposal. Reference fluorinated compound safety guidelines (e.g., ATSDR toxicity profiles) and material-specific SDS sheets for spill management and exposure limits .

Q. Why is the fluoromethyl group incorporated into tamoxifen derivatives, and how does it affect molecular interactions?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to estrogen receptors by modulating electronic effects and steric interactions. Compare crystallographic data of fluorinated vs. non-fluorinated analogs to assess conformational changes. Fluorine may also improve metabolic stability by resisting oxidative degradation, as seen in other fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Evaluate solvent effects (e.g., DMF or acetonitrile) on reaction kinetics and byproduct formation. Use catalytic systems (e.g., palladium for cross-coupling) to streamline fluoromethylation. Monitor reaction progress via HPLC or LC-MS, and employ column chromatography for purification. Reference methodologies from fluorinated amine synthesis, such as those using DMF derivatives as formylation agents .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Use HPLC-MS/MS with deuterated internal standards for high sensitivity. Validate the method per ICH guidelines (linearity, LOD/LOQ, recovery rates). For metabolite identification, combine HRMS with isotopic labeling or enzymatic hydrolysis. Earlier studies on iodomethyl-tamoxifen analogs demonstrate the utility of radiometric detection for low-concentration analytes .

Q. How do computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer : Perform molecular dynamics simulations to assess membrane permeability and protein binding. Use QSAR models to predict logP, pKa, and CYP450 metabolism. Validate predictions with in vitro assays (e.g., Caco-2 cells for absorption, liver microsomes for metabolic stability). Cross-reference with NIST thermochemical data for enthalpy/entropy calculations .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated tamoxifen analogs?

- Methodological Answer : Conduct meta-analyses of dose-response curves across studies, accounting for variables like cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay conditions. Use Bayesian statistics to weight high-quality datasets. Replicate conflicting experiments with standardized protocols (e.g., identical solvent concentrations, incubation times) .

Q. How can metabolic pathways of this compound be mapped in vivo?

- Methodological Answer : Administer isotopically labeled (e.g., ¹⁸F or ¹³C) compound to model organisms and track metabolites via PET/CT imaging or NMR. Compare results with in vitro hepatocyte assays to identify phase I/II metabolism. Earlier work on tamoxifen-N-oxide metabolites highlights the role of cytochrome P450 isoforms in demethylation and hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.